molecular formula C₂₄H₃₄O₃ B137777 2-Methyl estradiol CAS No. 1818-12-8

2-Methyl estradiol

Cat. No. B137777
CAS RN: 1818-12-8
M. Wt: 286.4 g/mol
InChI Key: PAZNMSHBVDFVSA-NNYOOSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl estradiol (2-ME), also known as 2-methoxyestradiol, is an endogenous metabolite of estradiol with significant biological activities. It is formed through the action of catechol-O-methyltransferase on estradiol metabolites and has been found to possess antiangiogenic, antitumor, and anti-inflammatory properties . 2-ME has been shown to inhibit mitosis in various cell types, including endothelial and microglial cells, without the need for estrogen receptor activation . This compound has also been implicated in the regulation of physiological processes and has potential therapeutic applications in diseases such as cancer and postischemic stroke injuries .

Synthesis Analysis

The synthesis of 2-ME and its derivatives has been explored in several studies. For instance, 2-ME can be synthesized from estrone through a series of reactions involving hydroxylation and methylation . The synthesis of 2-ME derivatives, such as 2-alkylsulfanyl estrogens, has been developed to enhance anti-proliferative activity and inhibit enzymes like steroid sulfatase, which is a target for hormone-dependent tumor treatment . Additionally, the synthesis of estradiol derivatives with sulfur-containing substituents has been reported, which retain high binding affinity to the estrogen receptor and serve as intermediates for the preparation of various estradiol conjugates .

Molecular Structure Analysis

The molecular structure of 2-ME is characterized by the presence of a methoxy group at the 2-position of the estradiol molecule. This modification significantly alters the biological activity of the compound compared to estradiol. The presence of various substituents at different positions on the estradiol nucleus, such as the 7alpha-, 11beta-, and 15alpha-positions, has been shown to influence the estrogenic activity and receptor binding of the resulting compounds .

Chemical Reactions Analysis

2-ME and its derivatives undergo various chemical reactions that are crucial for their biological activities. For example, 2-ME can alkylate amino acids like cysteine through its reactive intermediates, forming steroid-amino acid conjugates . The compound's ability to undergo enzymatic hydrolysis by esterases can also be exploited to design "soft" estrogens with localized action and minimal systemic effects . Furthermore, the conversion of phosphatidylethanolamine to phosphatidylcholine in rat pituitary membranes is activated by estradiol, which may involve methylating enzymes that could also act upon 2-ME .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ME contribute to its biological functions and potential therapeutic applications. Its low affinity for estrogen receptors allows it to exert effects through non-genomic mechanisms . The compound's solubility and stability are important for its distribution and activity within the body. For instance, the synthesis of brain-selective estrogen delivery systems has been explored to enhance the delivery of estrogens like 2-ME across biological membranes, potentially increasing its bioavailability in target tissues such as the brain .

Scientific Research Applications

Radiopharmaceutical Potential

2-Methyl estradiol derivatives, such as the 2-methoxy derivative, show promise in medical imaging, specifically in Positron Emission Tomography (PET). They have potential as radiotracers to evaluate the action mechanisms of parent compounds in cancer treatments (Ahmed, Garcia, Ali, & Lier, 2009).

Impact on Neurotransmitter Receptors

Estradiol influences cognitive functions and can modify neurotransmitter receptor sites. Studies have shown that estradiol treatment can increase the density of NMDA agonist sites in the hippocampus, potentially affecting learning and seizure activity (Weiland, 1992).

Effects on Cellular Mechanisms

Research indicates that estradiol impacts cellular processes, such as membrane phospholipid methylation in pituitary cells. This suggests a role in modulating receptor coupling mechanisms, essential for hormone signaling and response (Drouva, Laplante, Leblanc, Béchet, Clauser, & Kordon, 1986).

Role in Diabetes Mellitus

Estradiol derivatives, including 2-methyl estradiol, have been implicated in energy metabolism and insulin action, offering potential insights into the treatment of Type 2 Diabetes Mellitus (Barros, Machado, & Gustafsson, 2006).

Anti-Tumor Properties

2-Methyl estradiol has demonstrated anti-tumor and anti-inflammatory properties, particularly in the context of breast and prostate cancer. It can inhibit tumor and endothelial cell proliferation, suggesting a potential synergistic impact on tumor growth (Sutherland, Anderson, Hughes, Altmann, Schuliga, Ziogas, & Stewart, 2007).

Cardiovascular Benefits

2-Methoxyestradiol, a metabolite of estradiol, has shown to reduce atherosclerotic lesion formation in mice models, indicating potential cardiovascular benefits (Bourghardt, Bergström, Krettek, Sjöberg, Borén, & Tivesten, 2007).

Neuroprotection and Neurodegeneration

Studies have highlighted the neuroprotective role of 2-methyl estradiol in disorders like ischemic stroke and Alzheimer's disease. It can activate antioxidant defenses and influence neurotransmission, thereby offering potential therapeutic benefits in neurodegenerative conditions (Guo, Liu, Zhang, Wang, Hou, Ma, & Ma, 2020).

Safety And Hazards

2-Methyl estradiol may cause harm if swallowed. It may cause cancer and may damage fertility or the unborn child .

Future Directions

Recent evidence indicates that physiological concentration of 2ME2 may regulate several biological processes while high concentrations of this metabolite may induce pathophysiological alterations in several tissues. In the last years, 2ME2 has also been described as a promising anticancer drug although its cellular and molecular mechanisms are still being disclosed .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZNMSHBVDFVSA-NNYOOSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939472
Record name 2-Methylestra-1(10),2,4-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl estradiol

CAS RN

1818-12-8
Record name 2-Methylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylestra-1(10),2,4-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl estradiol
Reactant of Route 2
2-Methyl estradiol
Reactant of Route 3
2-Methyl estradiol
Reactant of Route 4
2-Methyl estradiol
Reactant of Route 5
2-Methyl estradiol
Reactant of Route 6
2-Methyl estradiol

Citations

For This Compound
27
Citations
J Kirchhoff, X Wang, P Ball, R Knuppen - Brain research, 1984 - Elsevier
… 2-Methylestradiol-17fi, 4-methylestradiol-lTfl and 4-hydroxy2-methylestradiol-17/~ were prepared as described by Ball ctal?. All steroidal compounds used were stored at --18 C in the …
Number of citations: 7 www.sciencedirect.com
M Numazawa, W Handa, C Hasegawa… - The Journal of Steroid …, 2005 - Elsevier
… The aromatized products were analyzed as the bistrimethylsilyl derivatives by GC–MS with 2-methyl-estradiol for 1a, 6α-methylestradiol for 1b, 1d, and 1g, 2-chloroestradiol for 1c, or …
Number of citations: 20 www.sciencedirect.com
FB Gonzalez, G Neef, U Eder, R Wiechert, E Schillinger… - Steroids, 1982 - Elsevier
… Antiestrogenic properties were ascribed to 16R-ethyl estradiol (2) and to 2-methyl estradiol (3); Eder et al …
Number of citations: 43 www.sciencedirect.com
D Poirier, J Roy, F Cortés-Benítez, R Dutour - Bioorganic & Medicinal …, 2016 - Elsevier
Inhibition of cytochrome P450 1B1 (CYP1B1) represents a promising therapeutic strategy, because it would enable action at three different levels: (1) by inhibiting the formation of …
Number of citations: 9 www.sciencedirect.com
TADL PATTON - The Journal of Organic Chemistry, 1960 - ACS Publications
… A convenient synthesis of 2-methyl estradiol is affordedby reduction and subsequent … The synthesis of 2-methylestradiol results in higher yields if Illb is first reduced to IVb with sodium …
Number of citations: 14 pubs.acs.org
JP Raynaud, MM Bouton, M Moguilewsky… - Journal of Steroid …, 1980 - Elsevier
The cumbersome nature of many pharmacological tests has seriously limited the full-scale study of the hormonal activity profile of a large number of molecules. To overcome this …
Number of citations: 159 www.sciencedirect.com
M PONS, F MICHEL, B DESCOMPS… - European Journal of …, 1978 - Wiley Online Library
The inhibition of glutamate dehydrogenase by estrogens, estrogen analogues or polyphenylethylene derivatives (about one hundred molecules, most of them having estrogenic or …
Number of citations: 33 febs.onlinelibrary.wiley.com
S Joshi, H Wollenzien, E Leclerc… - Journal of cellular …, 2019 - Wiley Online Library
… First, we have used a pharmacological inhibitor of HIF1α, 2-methyl estradiol (2-ME), during the exposure to hypoxia. Concurrent treatment of cells with 2-ME prevented the upregulation …
Number of citations: 61 onlinelibrary.wiley.com
P Ball, G Emons, R Knuppen - Journal of Steroid Biochemistry, 1982 - Pergamon
Number of citations: 0
S Kono, T Fujino, I Mori - Journal of Steroid Biochemistry, 1982 - Pergamon
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.